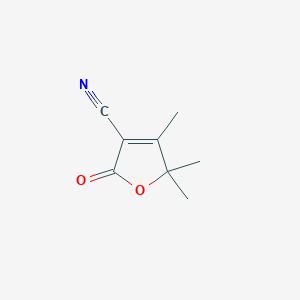
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide, also known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a phosphine-based ligand that has been used extensively in the synthesis of various metal complexes. It has been found to have a wide range of applications in the field of catalysis, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been extensively used in the field of catalysis. It has been found to be an effective ligand in the synthesis of various metal complexes, including palladium, platinum, and rhodium complexes. These metal complexes have been used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has also been used in the field of organic synthesis. It has been found to be an effective ligand in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Wirkmechanismus
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide acts as a bidentate ligand, binding to metal ions through its phosphorus and nitrogen atoms. The metal complexes formed with P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide have been found to be highly stable and active in various catalytic reactions. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to enhance the reactivity of metal complexes by stabilizing the transition states of catalytic reactions.
Biochemische Und Physiologische Effekte
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be stable under physiological conditions and has been used in the synthesis of various bioactive compounds.
Vorteile Und Einschränkungen Für Laborexperimente
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several advantages for lab experiments. It is a stable and readily available ligand that can be easily synthesized. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be highly effective in the synthesis of various metal complexes and organic compounds. However, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has some limitations for lab experiments. It is a relatively large ligand that may hinder the reactivity of metal complexes in some catalytic reactions.
Zukünftige Richtungen
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several potential future directions for scientific research. It can be further explored for its applications in the synthesis of bioactive compounds and materials science. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can also be used in the development of new catalysts for various catalytic reactions. Further studies can be conducted to explore the mechanism of action of P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide and its biochemical and physiological effects. Overall, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has significant potential for scientific research and can be further explored for its wide range of applications.
Synthesemethoden
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can be synthesized using a three-step procedure. The first step involves the reaction between N,N-dimethylformamide and phenylphosphorus trichloride, which produces N,N-dimethyl-P-phenylphosphoryl chloride. The second step involves the reaction between N,N-dimethyl-P-phenylphosphoryl chloride and imidazole, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride. The final step involves the reaction between P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride and thiourea, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide.
Eigenschaften
CAS-Nummer |
13568-03-1 |
|---|---|
Produktname |
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide |
Molekularformel |
C11H14N3PS |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
N-[imidazol-1-yl(phenyl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14N3PS/c1-13(2)15(16,14-9-8-12-10-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
QNWCULQVZGQKHW-UHFFFAOYSA-N |
SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Kanonische SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)




![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)

